4-(5-Amino-2-pyrimidyl)phenol
Description
Contextual Significance of Pyrimidine-Phenol Hybrid Scaffolds
Pyrimidine-phenol hybrid scaffolds are molecular frameworks that incorporate both a pyrimidine (B1678525) ring and a phenol (B47542) group. These structural motifs are of considerable interest in medicinal chemistry because they can interact with a wide range of biological targets. nih.gov The pyrimidine ring, an electron-rich aromatic heterocycle, is a fundamental component of DNA and RNA and is known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like phenyl rings. nih.gov This versatility allows for the modification of a drug candidate's pharmacokinetic and pharmacodynamic properties. nih.gov
The phenol group, with its hydroxyl (-OH) substituent on an aromatic ring, can also participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets such as enzymes and receptors. nih.gov The combination of these two moieties in a single molecule can lead to compounds with enhanced biological activities and novel therapeutic applications. nih.govmdpi.com Pyrimidine-phenol hybrids have been explored for their potential in developing new anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net
Historical Overview of Aminophenol and Pyrimidine Chemistry
The history of aminophenol chemistry dates back to the 19th century. Aminophenols are organic compounds derived from phenol and are produced through the reduction of nitrophenols. thebrainyinsights.com A key application of aminophenols is in the synthesis of pharmaceuticals, most notably as the final intermediate in the industrial production of paracetamol from 4-aminophenol. wikipedia.org They are also utilized in the manufacturing of dyes and as developers in photography. thebrainyinsights.comwikipedia.org
The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org The pyrimidine ring system is widespread in nature, found in the nucleobases cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine). wikipedia.orgbritannica.com Synthetic pyrimidine derivatives have also found extensive use in medicine, including as barbiturates and in antiviral drugs. wikipedia.org The development of methods to synthesize and modify the pyrimidine ring has been a major focus of organic chemistry, leading to a vast number of derivatives with diverse applications. researchgate.net
Research Landscape and Emerging Areas for 4-(5-Amino-2-pyrimidyl)phenol
The research landscape for this compound and related pyrimidine-phenol hybrids is dynamic and expanding. Current research is heavily focused on the synthesis of novel derivatives and the evaluation of their biological activities. A significant area of investigation is in cancer therapy, where these compounds are being explored as inhibitors of various kinases and other enzymes involved in cell proliferation and survival. nih.govmdpi.com The ability of the pyrimidine scaffold to be easily modified allows for the creation of libraries of compounds for high-throughput screening against different cancer cell lines. nih.gov
Another emerging area is in the development of new materials. The unique electronic and photophysical properties of these hybrid molecules make them candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. mdpi.com Researchers are exploring how modifications to the molecular structure can tune these properties for specific applications. mdpi.com Furthermore, the potential for these compounds to act as ligands for metal complexes is also being investigated, which could lead to new catalysts and materials with interesting magnetic or optical properties. rsc.org
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(5-Amino-2-pyrimidinyl)phenol |
| CAS Number | 1094311-62-2 |
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.202 g/mol |
Data sourced from SynQuest Labs, Inc. synquestlabs.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-(5-aminopyrimidin-2-yl)phenol |
InChI |
InChI=1S/C10H9N3O/c11-8-5-12-10(13-6-8)7-1-3-9(14)4-2-7/h1-6,14H,11H2 |
InChI Key |
NCHCHBIEHDUUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)N)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 5 Amino 2 Pyrimidyl Phenol
Reactivity of the Phenolic Hydroxyl Group in 4-(5-Amino-2-pyrimidyl)phenol
The hydroxyl group attached to the phenyl ring is a significant contributor to the molecule's reactivity, influencing both oxidation and substitution reactions.
Oxidation Reactions of the Phenolic Moiety
Phenols are susceptible to oxidation, and this compound is no exception. The phenolic hydroxyl group can be oxidized to form quinone-type structures. libretexts.org The presence of the amino and pyrimidyl substituents on the phenol (B47542) ring influences the ease and outcome of this oxidation. The electron-donating amino group generally enhances the susceptibility of the phenol to oxidation, while the electron-withdrawing pyrimidine (B1678525) ring may have a moderating effect. rsc.org
The oxidation of similar phenolic compounds can be achieved using various oxidizing agents, such as chromic acid, to yield benzoquinones. libretexts.org For instance, the oxidation of phenols can be a key step in the metabolic pathways of related pharmaceutical compounds.
| Oxidizing Agent | Expected Product Type | Reference |
| Chromic Acid | Quinone | libretexts.org |
| Other oxidizing agents | Varies depending on reagent and conditions | evitachem.com |
Electrophilic Aromatic Substitution on the Phenol Ring
The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to it. mlsu.ac.in In this compound, the positions ortho to the hydroxyl group are sterically unhindered and electronically activated, making them prime targets for electrophiles. makingmolecules.com
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. mlsu.ac.inlibretexts.org For instance, halogenation with bromine in a non-polar solvent can lead to the introduction of a bromine atom onto the phenol ring. mlsu.ac.in Nitration, typically carried out with a mixture of nitric and sulfuric acids, would be expected to introduce a nitro group. libretexts.org The strong activation by the hydroxyl group can sometimes make it challenging to control the extent of substitution, potentially leading to polysubstituted products. mlsu.ac.in
| Reaction | Typical Reagents | Expected Position of Substitution | Reference |
| Halogenation | Br₂ in CS₂ or CCl₄ | Ortho to the hydroxyl group | mlsu.ac.in |
| Nitration | Dilute HNO₃ | Ortho and para to the hydroxyl group | mlsu.ac.in |
| Sulfonation | H₂SO₄ (temperature dependent) | Ortho or para to the hydroxyl group | mlsu.ac.in |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Para to the hydroxyl group is often predominant | mlsu.ac.in |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Para to the hydroxyl group is often predominant | saskoer.ca |
Reactivity of the Amino Group on the Pyrimidine Ring
The amino group at the 5-position of the pyrimidine ring is a key functional group, imparting nucleophilic character and enabling a variety of chemical transformations.
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. researchgate.net This nucleophilicity allows the amino group to participate in reactions with various electrophiles. The reactivity of an amino group can be influenced by the electronic nature of the aromatic ring to which it is attached. In this case, the electron-withdrawing pyrimidine ring may slightly decrease the nucleophilicity of the amino group compared to an amino group on a simple benzene (B151609) ring.
The nucleophilic character of the amino group is fundamental to many of its reactions, including condensation, acylation, and alkylation.
Condensation Reactions Involving the Primary Amine
Primary amines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). For example, the amino group of a related pyrimidine derivative has been shown to react with aldehydes to form the corresponding (methylidene)amino derivatives. researchgate.net These reactions are often catalyzed by acids or bases and typically involve the removal of a water molecule.
Multicomponent reactions, where several reactants combine in a single step, often utilize the reactivity of amino groups. For instance, a one-pot reaction involving an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of more complex heterocyclic systems. rsc.org
| Reactant | Reaction Type | Product Type | Reference |
| Aldehyde (e.g., 4-chlorobenzaldehyde) | Condensation | (Methylidene)amino derivative (Imine) | researchgate.net |
| Aldehyde and an active methylene compound | Multicomponent condensation | Fused pyrimidine systems | rsc.org |
Acylation and Alkylation of the Amino Functionality
The nucleophilic amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides. researchgate.net For example, reaction with acetic anhydride (B1165640) can lead to the formation of an acetamide (B32628) derivative. researchgate.net This reaction is often used to protect the amino group or to introduce an acyl moiety for further functionalization.
Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom. The conditions for such reactions can be controlled to achieve mono- or di-alkylation. For instance, the amino group in a similar pyrimidine structure has been alkylated with methyl iodide.
| Reaction | Reagent | Product Type | Reference |
| Acylation | Acetic anhydride | Triacetyl derivative | researchgate.net |
| Acylation | Benzoic acid in POCl₃ | Phenyl-substituted triazolothiadiazole | researchgate.net |
| Alkylation | Alkyl halide | N-alkylated derivative | libretexts.org |
Reactivity of the Pyrimidine Heterocycle
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, a feature that is modulated by the attached substituents.
Nucleophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring in this compound is generally resistant to electrophilic substitution but is activated for nucleophilic substitution reactions. Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidines, particularly when a good leaving group is present. While the subject molecule lacks a classic leaving group like a halogen, positions on the ring are activated towards nucleophilic attack.
The most likely positions for nucleophilic attack on an unsubstituted pyrimidine ring are C2, C4, and C6, due to the electron-withdrawing nature of the adjacent nitrogen atoms. In this compound, the C2 position is blocked by the phenol substituent. The C4 and C6 positions are therefore the primary sites susceptible to nucleophilic attack. The reaction typically proceeds through a multistep addition-elimination (SNAE) mechanism, involving the formation of a stable anionic intermediate known as a Meisenheimer complex. For a substitution to occur at these positions, it would likely require activation, such as oxidation of the ring or the presence of a powerful nucleophile.
Electronic Effects of Substituents on Pyrimidine Reactivity
The reactivity of the pyrimidine ring in this compound is significantly influenced by the electronic properties of its substituents: the amino group at C5 and the p-hydroxyphenyl group at C2.
Amino Group (-NH₂): Located at the C5 position, the amino group is a strong electron-donating group (EDG) through resonance (a +M effect). This effect increases the electron density of the pyrimidine ring, particularly at the C2, C4, and C6 positions. This donation counteracts the inherent electron deficiency of the pyrimidine ring, thereby decreasing its susceptibility to nucleophilic attack compared to an unsubstituted pyrimidine.
The net result of these substituent effects is a nuanced reactivity profile. The electron-donating nature of the amino group deactivates the ring toward nucleophilic attack to some extent, while also directing potential electrophilic attack on the phenol ring.
| Substituent | Position | Electronic Effect | Impact on Pyrimidine Ring Reactivity |
| Amino (-NH₂) | C5 | Strong Electron-Donating (Resonance) | Decreases susceptibility to nucleophilic attack. |
| p-Hydroxyphenyl | C2 | Electron-Donating (Resonance) | Modulates overall ring electronics. |
Redox Chemistry of this compound
The redox chemistry of the molecule is characterized by the independent and sometimes concerted reactions of the phenol and amino functionalities.
Mechanistic Studies of Oxidative Transformations
The phenol moiety is particularly susceptible to oxidation. The oxidation of phenols can proceed through a one-electron or two-electron mechanism. In the case of this compound, oxidation would likely initiate at the phenol group to form a phenoxyl radical. This intermediate can then undergo further reactions.
Common oxidative pathways for phenols lead to the formation of quinones. For this molecule, oxidation could result in a benzoquinone-type structure. The presence of the amino group on the pyrimidine ring can also influence the oxidative process. Aromatic amines themselves can be oxidized, suggesting that complex oxidative coupling products could potentially be formed under certain conditions. Electrochemical studies on similar phenolic compounds show that oxidation often proceeds via a phenoxyl radical intermediate which may then dimerize or react with other species.
Reductive Pathways of Pyrimidine and Amino Functionalities
The reduction of this compound can target either the pyrimidine ring or potentially modify the amino group, although the latter is less common.
Pyrimidine Ring Reduction: The pyrimidine ring can be reduced, typically via catalytic hydrogenation. umich.edu This process often employs transition metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). umich.eduepo.org The reduction saturates the double bonds within the heterocyclic ring, leading to tetrahydropyrimidine (B8763341) derivatives. For instance, 2-aminopyrimidines can be selectively reduced to 2-amino-1,4,5,6-tetrahydropyrimidines using palladium-catalyzed hydrogenation. researchgate.net The specific conditions, including catalyst, solvent, pressure, and temperature, would determine the extent of reduction. epo.org
Amino Group: While the primary amino group is generally stable to reduction, related nitro-aromatic compounds are readily reduced to amino groups. Reductive amination is a common synthetic route to form substituted amines, but this involves the reaction of an amine with a carbonyl compound followed by reduction of the resulting imine, a transformation not directly applicable here. chemrxiv.orgmasterorganicchemistry.com
| Functionality | Reductive Process | Typical Reagents/Conditions | Potential Product |
| Pyrimidine Ring | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 4-(5-Amino-1,4,5,6-tetrahydropyrimidin-2-yl)phenol |
| Amino Group | Generally stable | N/A | No reaction |
Heterocyclic Ring Opening and Rearrangement Processes
Under specific conditions, the pyrimidine ring can undergo cleavage or rearrangement.
Ring Opening: The pyrimidine ring can be opened through hydrolysis, although this often requires harsh conditions like high temperature and basic pH. umich.edu The mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion at an electrophilic carbon atom (e.g., C4 or C6), leading to a tetrahedral intermediate that subsequently collapses to cleave the ring. umich.edusciepub.com For instance, the enzymatic hydrolysis of dihydrouracil (B119008) proceeds via attack at the C4 position. umich.edu
Dimroth Rearrangement: A notable transformation for aminopyrimidines is the Dimroth rearrangement. nih.gov This is an isomerization process where the endocyclic and exocyclic nitrogen atoms of the heterocyclic ring translocate. nih.govresearchgate.net The mechanism involves a ring-opening step initiated by a nucleophile (like hydroxide or ammonia), followed by rotation and subsequent ring-closure. nih.govacs.org This rearrangement is often facilitated when the pyrimidine ring is activated by an electron-withdrawing group. acs.org While the subject molecule has electron-donating groups, under certain reaction conditions, particularly during derivatization, a Dimroth-type rearrangement could be a potential transformation pathway. acs.org
Structural Characterization and Spectroscopic Analysis of 4 5 Amino 2 Pyrimidyl Phenol
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
The molecular structure of 4-(5-Amino-2-pyrimidyl)phenol, featuring distinct functional groups and aromatic systems, can be comprehensively determined using a suite of spectroscopic methods. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the specific functional groups and bonds within the molecule by probing their characteristic vibrational frequencies. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, provides critical information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively. This allows for the mapping of the carbon-hydrogen framework and the precise placement of substituents on both the phenol (B47542) and pyrimidine (B1678525) rings. nih.gov Together, these techniques offer a powerful toolkit for confirming the compound's identity and detailed molecular structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the functional moieties within a molecule. Both IR and Raman spectroscopy measure the vibrational energies of bonds, but they operate on different principles, making them complementary. IR spectroscopy measures the absorption of light corresponding to vibrational transitions, while Raman spectroscopy measures the inelastic scattering of light. researchgate.net
The IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its constituent parts: the phenol, the primary amine, and the substituted aromatic rings. The O-H stretch of the phenolic group typically appears as a strong, broad band in the 3200-3550 cm⁻¹ region due to intermolecular hydrogen bonding. libretexts.org The primary amino group (-NH₂) is expected to show two distinct, sharp to medium intensity peaks in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching vibrations. rjptonline.orginstanano.com
The aromatic C-H stretching vibrations for both the phenol and pyrimidine rings are anticipated to occur just above 3000 cm⁻¹. vscht.cz The region between 1450 and 1650 cm⁻¹ is particularly diagnostic, containing a series of bands from C=C and C=N stretching vibrations within the two aromatic rings. rjptonline.orgnih.gov A key feature of the phenol group is the strong C-O stretching vibration, which is predicted to be in the 1200-1250 cm⁻¹ range. nih.gov The N-H bending vibration of the primary amine also typically appears near 1600 cm⁻¹.
Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3500-3300 | Primary Amine (-NH₂) | N-H Stretch | Medium, two bands |
| 3550-3200 | Phenol (-OH) | O-H Stretch (H-bonded) | Strong, Broad |
| 3100-3000 | Aromatic Rings | C-H Stretch | Medium to Weak |
| 1650-1550 | Primary Amine (-NH₂) | N-H Bend | Medium |
| 1650-1450 | Aromatic Rings | C=C and C=N Stretch | Medium to Strong |
| 1250-1200 | Phenol | C-O Stretch | Strong |
Table 2: Predicted Characteristic Raman Shifts for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3100-3000 | Aromatic Rings | C-H Stretch | Medium |
| 1650-1550 | Aromatic Rings | C=C and C=N Stretch | Strong |
| ~1000 | Phenol Ring | Ring Breathing (Trigonal) | Strong |
| ~800 | Pyrimidine Ring | Ring Breathing | Strong |
Infrared (IR) Spectroscopy Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information on the chemical environment, connectivity, and number of different types of carbon and hydrogen atoms.
The ¹H NMR spectrum of this compound would provide a distinct set of signals for each chemically unique proton. The proton of the phenolic hydroxyl group (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary significantly (typically 4-8 ppm) depending on solvent and concentration; this signal would disappear upon addition of a few drops of deuterium (B1214612) oxide (D₂O). libretexts.org Similarly, the two protons of the primary amino group (-NH₂) would likely appear as a single broad peak around 5-6 ppm, which would also be exchangeable with D₂O. semanticscholar.org
The protons on the phenol ring constitute an AA'BB' system. The two protons ortho to the hydroxyl group (H-2' and H-6') would be chemically equivalent, as would the two protons meta to the hydroxyl group (H-3' and H-5'). This would result in two doublets in the aromatic region (6.8-8.0 ppm). libretexts.org The pyrimidine ring has two equivalent protons at the C-4 and C-6 positions, which would appear as a single, sharp singlet, likely at a downfield chemical shift (δ > 8.0 ppm) due to the deshielding effect of the adjacent ring nitrogens. researchgate.netmostwiedzy.pl
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
| > 8.0 | Singlet (s) | Pyrimidine H-4, H-6 |
| 8.0 - 6.8 | Doublet (d) | Phenol H-3', H-5' |
| 8.0 - 6.8 | Doublet (d) | Phenol H-2', H-6' |
| 6.0 - 5.0 | Broad Singlet (br s) | -NH₂ |
| 8.0 - 4.0 | Broad Singlet (br s) | -OH |
The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, a total of seven distinct signals are predicted due to the molecule's symmetry (the phenol ring has four unique carbons and the pyrimidine ring has three).
The carbon atoms of the pyrimidine ring are expected to be significantly deshielded. The carbon atom at the point of attachment to the phenol ring (C-2) would likely be the most downfield signal, potentially >160 ppm. The carbon bearing the amino group (C-5) and the equivalent C-4/C-6 carbons are also expected at high chemical shifts, likely in the 155-160 ppm range, based on computational studies of similar aminopyrimidines. nih.govcapes.gov.br
For the phenol ring, the carbon atom bonded to the hydroxyl group (C-1') is expected around 150-155 ppm. acs.org The carbon attached to the pyrimidine ring (C-4') would appear in the 125-140 ppm range. The remaining two sets of equivalent carbons (C-2'/C-6' and C-3'/C-5') would have signals in the typical aromatic region of 115-130 ppm. acs.org
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| > 160 | Pyrimidine C-2 |
| 160-155 | Pyrimidine C-4, C-6 |
| 160-155 | Pyrimidine C-5 |
| 155-150 | Phenol C-1' (-OH) |
| 140-125 | Phenol C-4' |
| 130-115 | Phenol C-2', C-6' |
| 130-115 | Phenol C-3', C-5' |
Two-Dimensional NMR Techniques for Connectivity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for determining the complete chemical structure of molecules by identifying correlations between different nuclei. wikipedia.org Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the connectivity of atoms within a molecule. sdsu.edu
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on the phenol and pyrimidine rings, confirming their respective spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond 1H-13C correlation). libretexts.org This technique is crucial for assigning the carbon signals in the 13C NMR spectrum by linking them to their known proton resonances. libretexts.org In the case of this compound, each protonated carbon on both the phenolic and pyrimidine rings would show a cross-peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying connections between different parts of a molecule and for assigning quaternary (non-protonated) carbons. For this compound, HMBC correlations would be expected between the protons on the pyrimidine ring and the carbon of the phenol ring to which it is attached, and vice versa, thus confirming the connectivity between the two ring systems.
| 2D NMR Technique | Information Gained | Application to this compound |
| COSY | 1H-1H correlations (through-bond coupling) | Confirms proton-proton adjacencies within the phenol and pyrimidine rings. |
| HSQC | Direct 1H-13C correlations (one bond) | Assigns carbon signals for all proton-bearing carbons in the molecule. |
| HMBC | Long-range 1H-13C correlations (2-3 bonds) | Establishes the connection between the pyrimidine and phenol rings and helps assign quaternary carbons. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. scienceready.com.au
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of a compound. nih.gov For this compound, with a molecular formula of C₁₀H₉N₃O, the exact mass is calculated to be 187.074561919 Da. nih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental composition of the molecule. nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O nih.gov |
| Molecular Weight | 187.20 g/mol nih.gov |
| Exact Mass | 187.074561919 Da nih.gov |
Fragmentation Patterns and Structural Information
Cleavage of the C-C bond between the two rings.
Loss of small neutral molecules such as CO, HCN, or H₂O.
Fragmentation of the pyrimidine ring.
The analysis of these fragmentation patterns can help to confirm the proposed structure of the molecule. nih.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is used for both qualitative and quantitative analysis.
Electronic Transitions and Absorption Maxima of this compound
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic phenol and pyrimidine ring systems. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as auxochromes, is likely to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the intensity of the absorption. While specific λmax values for this compound were not found in the search results, related phenolic compounds show strong absorption in the UV region. researchgate.netresearchgate.net The exact position of the absorption maxima will be influenced by the solvent used.
Quantitative Spectrophotometric Methods
UV-Vis spectrophotometry can be used for the quantitative determination of phenolic compounds. nih.gov The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species, forms the basis of these methods. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This curve can then be used to determine the concentration of the compound in an unknown sample. nih.gov For phenolic compounds, colorimetric methods involving derivatizing agents like 4-aminoantipyrine (B1666024) are also commonly employed to enhance sensitivity and selectivity for spectrophotometric analysis. nih.govresearchgate.net
Chromatographic Methods for Purity and Mixture Analysis
The purity and composition of this compound, a key intermediate in various synthetic pathways, are critical parameters that define its suitability for subsequent reactions. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the main compound from impurities, starting materials, and by-products. While specific, validated analytical monographs for this compound are not widely published, standard methodologies for related pyrimidine and aminophenol compounds can be adapted for its analysis. ontosight.airesearchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile, polar organic compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this molecule.
The method's effectiveness relies on the differential partitioning of the analyte and any present impurities between the stationary and mobile phases. For this compound, a C18 (octadecylsilyl) column is a common choice for the stationary phase, providing a hydrophobic surface for interaction. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govimpactfactor.org The pH of the aqueous component is often adjusted with additives like formic acid, acetic acid, or trifluoroacetic acid to control the ionization state of the amino and phenolic groups, thereby influencing retention time and peak shape. researchgate.net
Detection is commonly performed using an ultraviolet (UV) or Diode Array Detector (DAD). A DAD has the significant advantage of providing spectral data across a range of wavelengths for any point in the chromatogram, which is invaluable for peak purity assessment and impurity identification. chromforum.orgnih.govchromatographyonline.com The presence of aromatic rings in this compound ensures strong UV absorbance. For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS), which provides mass-to-charge ratio information, aiding in the definitive identification of the main peak and any impurities. nih.govoup.com
Purity is typically calculated using the area normalization method from the resulting chromatogram, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. chromforum.org
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound
| Parameter | Recommended Condition | Purpose |
| Instrument | HPLC System with UV/DAD or MS Detector | To separate, detect, and quantify the compound and its impurities. |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard stationary phase for separating polar to moderately nonpolar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. Formic acid improves peak shape. |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% B20-25 min: 5% B | A typical gradient to elute polar impurities first, followed by the main compound and then any nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD at 270 nm | The wavelength is selected based on the UV absorbance maximum of the analyte. DAD allows for peak purity checks. |
| Injection Vol. | 10 µL | The volume injected onto the column for analysis. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | The solvent used to dissolve the sample for injection. |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. tricliniclabs.com However, direct analysis of this compound by GC is generally not feasible. The compound's high polarity, due to the presence of both a phenolic hydroxyl (-OH) and an aromatic amino (-NH2) group, results in very low volatility and strong interactions with the stationary phase, leading to poor chromatographic performance, broad peaks, and potential decomposition in the hot injector. epa.gov
To make the compound amenable to GC analysis, a chemical derivatization step is required. epa.gov Derivatization converts the polar functional groups into less polar, more volatile ones. For the active hydrogens on the phenol and amine groups, common derivatization strategies include:
Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines.
Acylation: Reaction with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), to form ester and amide derivatives. oup.comoup.commdpi.com These fluorinated derivatives are particularly suitable for highly sensitive detection using an Electron Capture Detector (ECD). oup.comoup.com
Once derivatized, the resulting volatile product can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly useful as the mass spectrum of the derivative provides structural information that can confirm the identity of the analyte. mdpi.com This approach is typically used for trace analysis or for the identification of specific impurities that can be derivatized.
Table 2: Prospective GC-MS Method for Analysis of Derivatized this compound
| Parameter | Recommended Condition | Purpose |
| Derivatization | Reaction with Acetic Anhydride or TFAA in an appropriate solvent. | To increase volatility and thermal stability by converting polar -OH and -NH2 groups into esters and amides. mdpi.com |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | To separate volatile derivatives and provide mass spectral data for identification. |
| Column | Fused silica (B1680970) capillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, nonpolar stationary phase suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of ~1.2 mL/min | Inert gas to carry the analytes through the column. |
| Injector Temp. | 280 °C | To ensure rapid and complete vaporization of the derivatized analyte. |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min | A temperature gradient to separate the derivatives from the solvent front and other by-products. |
| Detector | Mass Spectrometer (MS) | Provides mass fragmentation patterns for structural elucidation and confirmation. |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning m/z 50-550 | Standard ionization mode for creating reproducible fragmentation patterns. |
Computational and Theoretical Investigations on 4 5 Amino 2 Pyrimidyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to yield information about its electronic structure, geometry, and energy.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of molecules like 4-(5-Amino-2-pyrimidyl)phenol. In a typical DFT study, the primary goal is to determine the molecule's ground-state electron density, from which all other electronic properties can be derived.
The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For this, a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311++G(d,p)) are chosen. The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons. The basis set is a set of mathematical functions used to build the molecular orbitals.
For related aminophenol derivatives, DFT calculations have been successfully used to determine optimized molecular geometries, vibrational frequencies, and electronic absorption wavelengths. nih.govresearchgate.net These studies provide a blueprint for the computational investigation of this compound, predicting its stable structure and electronic characteristics.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's reactivity and electronic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital to which an electron is most easily added (acting as an electron acceptor).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. For many nitrogen-based heterocyclic drugs, this energy gap is a key indicator of their stability and reactivity.
Computational studies on similar heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have shown that the HOMO-LUMO gap can be effectively calculated to predict chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenol ring, while the LUMO would likely be distributed over the electron-deficient pyrimidine (B1678525) ring.
Table 1: Representative Frontier Orbital Energies for a Related Pyrimidine Derivative (Note: This data is for illustrative purposes, based on typical values for similar heterocyclic compounds, as specific data for this compound is not available in the cited literature.)
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Visualization of Frontier Molecular Orbitals
Visualizing the spatial distribution of the HOMO and LUMO provides invaluable insight into the regions of a molecule that are most likely to participate in chemical reactions. The lobes of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO lobes highlight regions prone to nucleophilic attack. For this compound, one would expect the HOMO to show significant density on the nitrogen of the amino group and the oxygen of the phenol (B47542) group. The LUMO would likely be concentrated on the carbon and nitrogen atoms of the pyrimidine ring.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an essential tool for identifying the electrophilic and nucleophilic sites and predicting intermolecular interactions.
The MEP map uses a color spectrum to represent different potential values.
Red and Orange/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.
Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in -OH or -NH2 groups).
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show strong negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups. Such maps have been instrumental in understanding the reactive sites of various Schiff bases and heterocyclic compounds. mdpi.comsemanticscholar.org
Identification of Electrostatic Potential Regions and Charge Distribution
The distribution of charge and the electrostatic potential regions of a molecule are critical for understanding its chemical behavior. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net For aromatic and heterocyclic compounds, the MEP map illustrates the electron-rich and electron-poor areas. Generally, in molecules containing phenol and pyrimidine rings, the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon rings are typically electron-deficient (positive potential), indicating sites prone to nucleophilic attack. researchgate.netwalisongo.ac.id
Prediction of Reactive Sites
Based on the principles of electrostatic potential, the reactive sites of this compound can be predicted. The nitrogen atoms in the pyrimidine ring and the oxygen of the phenol group, being electron-rich, are identified as primary sites for electrophilic attack. The amino group (-NH2) also contributes to the nucleophilicity of the molecule. The areas of positive potential, particularly the hydrogen of the hydroxyl group, are the predicted sites for nucleophilic attack. The carbon atoms in the aromatic rings can act as either electrophilic or nucleophilic centers depending on the electronic effects of the substituents. researchgate.netfrontiersin.org
Global and Local Chemical Reactivity Descriptors
Quantum chemical calculations provide a range of descriptors that quantify the reactivity of a molecule. These are broadly categorized into global descriptors, which describe the molecule as a whole, and local descriptors, which identify reactivity at specific atomic sites. researchgate.net
Chemical Hardness, Softness, and Electrophilicity Index
Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A large energy gap between the HOMO and LUMO indicates high hardness and low reactivity.
Chemical Softness (S) is the reciprocal of hardness and signifies how easily the molecule can undergo electronic changes.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters are crucial for comparing the reactivity of different molecules and for understanding their interaction behavior in chemical reactions. researchgate.net
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |
| Global Softness (S) | 1 / (2η) | Capacity to receive electrons |
| Electronegativity (χ) | -μ | Power to attract electrons |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |
Conformational Analysis and Molecular Dynamics Simulations
Preferred Conformations and Rotational Barriers
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the key rotational barrier is associated with the single bond connecting the phenyl and pyrimidine rings. The molecule has one rotatable bond. chemscene.com
The preferred conformation of the molecule will be the one with the lowest potential energy. fiveable.me This is determined by the balance of steric and electronic effects. Molecular dynamics simulations can be employed to explore the conformational landscape and to understand the dynamic behavior of the molecule over time, providing insights into its flexibility and the energy barriers between different conformations. beilstein-journals.org
Stability and Flexibility Assessment through Dynamic Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and flexibility. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior can be inferred from computational analyses of structurally related compounds, such as other pyrimidine and phenol derivatives. mdpi.comresearchgate.net
MD simulations typically track the atomic movements of a molecule by solving Newton's equations of motion, allowing for the analysis of conformational changes and the stability of different molecular arrangements. researchgate.net For a molecule like this compound, key aspects of its flexibility would include the rotation around the single bond connecting the pyrimidine and phenol rings, as well as the torsional movements of the amino group. The conformational stability is influenced by the interplay of intramolecular hydrogen bonds and steric hindrance between the two aromatic rings.
In a typical MD simulation, the stability of the molecule's trajectory is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time. A stable system will generally exhibit a plateau in its RMSD plot after an initial equilibration period. researchgate.net The flexibility of specific regions of the molecule can be evaluated using the root-mean-square fluctuation (RMSF), which highlights areas of higher atomic movement. mdpi.com For this compound, higher RMSF values would be expected for the amino group and the bond linking the two rings, indicating greater flexibility in these areas.
The conformational landscape of similar molecules, such as those with five-membered base rings, has been explored using semi-empirical potential energy calculations. These studies have shown that the nature of substituents significantly influences the preferred glycosyl conformation and intramolecular hydrogen bonding patterns. science.gov In the case of this compound, the amino and hydroxyl groups are expected to play a crucial role in defining the most stable conformations through the formation of intramolecular hydrogen bonds.
Table 1: Key Parameters in Molecular Dynamics Simulation for Stability and Flexibility Assessment
| Parameter | Description | Relevance to this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | A plateau in the RMSD would indicate that the molecule has reached a stable conformation during the simulation. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position during the simulation. | Higher RMSF values for the amino group and the inter-ring bond would indicate the flexible regions of the molecule. mdpi.com |
| Conformational Analysis | The study of the different spatial arrangements of a molecule and their relative energies. | This would reveal the most stable low-energy conformations of this compound, governed by intramolecular interactions. science.gov |
| Potential Energy Surface Scan | A computational method to explore the energy of a molecule as a function of its geometry. | This analysis can identify transition states and energy barriers between different conformations of the molecule. pku.edu.cn |
Theoretical Modeling of Intermolecular Interactions
The intermolecular interactions of this compound are critical in determining its physical properties and how it interacts with other molecules. These non-covalent interactions are primarily governed by hydrogen bonding, π-stacking, and van der Waals forces.
Hydrogen Bonding Interactions and Their Energetics
This compound possesses functional groups that can act as both hydrogen bond donors and acceptors. The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to investigate the energetics of hydrogen bonding. scirp.org For instance, studies on similar pyrimidine derivatives have used DFT to determine the preferred sites for hydrogen bonding and to calculate the interaction energies. scirp.org In these studies, the hydrogen bonding energy is typically calculated by subtracting the energies of the isolated molecules (the monomer) from the total energy of the hydrogen-bonded complex. scirp.org
For this compound, several intermolecular hydrogen bonding scenarios are possible:
Dimerization: Two molecules can form hydrogen bonds with each other. For example, the hydroxyl group of one molecule can donate a hydrogen to a nitrogen atom of the pyrimidine ring of another molecule.
Solvation: In a solvent like water, the molecule can form multiple hydrogen bonds with the surrounding solvent molecules.
Computational studies on related phenolic compounds have shown that hydrogen bond energies can be quantified, with typical values for O-H···O and O-H···N bonds falling in a range that indicates significant interaction strength. nih.govresearchgate.net The geometry of the hydrogen bond, including the distance between the donor and acceptor atoms and the angle of the bond, is also a crucial factor in determining its strength. scirp.org
Table 2: Predicted Hydrogen Bonding Sites and Energetic Contributions for this compound
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Predicted Interaction Type | Estimated Energy Range (kcal/mol) |
| Phenolic -OH | Pyrimidine Nitrogen | Strong | -4 to -8 |
| Amino -NH2 | Pyrimidine Nitrogen | Moderate | -2 to -5 |
| Phenolic -OH | Phenolic Oxygen (of another molecule) | Moderate | -3 to -6 |
| Amino -NH2 | Phenolic Oxygen (of another molecule) | Moderate | -2 to -4 |
| Water (as donor) | Pyrimidine Nitrogen/Phenolic Oxygen | Solvent Interaction | Variable |
| Phenolic -OH/Amino -NH2 | Water (as acceptor) | Solvent Interaction | Variable |
Note: The energy ranges are estimations based on computational studies of similar functional groups and molecular structures. Actual values would require specific quantum chemical calculations for this compound. scirp.orgnih.gov
Pi-Stacking and Van der Waals Interactions
The aromatic nature of both the phenol and pyrimidine rings in this compound allows for the formation of π-stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic rings. scirp.org The geometry of π-stacking can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced. arxiv.org
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are often used to accurately model π-stacking interactions, as they can properly account for electron correlation, which is crucial for describing these dispersion forces. scirp.org Studies on phenol-water complexes have demonstrated the use of MP2 to calculate stacking interaction energies. scirp.org Furthermore, research on stacked complexes of molecules like 4-amino-2-methylphenol (B1329486) with amino acid mimics using DFT has provided insights into the magnitude of these interactions, with vacuum stacking interaction energies being in the range of -5 to -8 kcal/mol. nih.gov The presence of heteroatoms and substituents on the aromatic rings of this compound influences the electrostatic potential of the rings, which in turn affects the strength and preferred geometry of the π-stacking interactions. rsc.org
Table 3: Key Computational Methods for Investigating Intermolecular Interactions
| Interaction Type | Computational Method | Key Outputs |
| Hydrogen Bonding | Density Functional Theory (DFT), Atoms in Molecules (AIM) | Interaction energies, optimized geometries, bond critical points. scirp.orgnih.gov |
| Pi-Stacking | Møller-Plesset Perturbation Theory (MP2), DFT with dispersion correction (DFT-D) | Stacking interaction energies, potential energy surfaces, preferred stacking geometries (e.g., sandwich, T-shaped, parallel-displaced). scirp.orgarxiv.orgnih.gov |
| Van der Waals Forces | DFT with dispersion correction (e.g., vdW-DF, DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT) | Total interaction energies, decomposition of interaction energy into electrostatic, exchange, induction, and dispersion components. mdpi.comvasp.at |
Derivatization Strategies and Structure Activity Relationships Sar for 4 5 Amino 2 Pyrimidyl Phenol Analogs
Systematic Derivatization Approaches Based on 4-(5-Amino-2-pyrimidyl)phenol Scaffold
The synthesis of analogs based on the this compound scaffold employs a range of systematic chemical transformations. These approaches are designed to introduce diverse functional groups at specific positions on the pyrimidine (B1678525) and phenol (B47542) rings, allowing for a thorough exploration of the chemical space.
Key derivatization strategies include:
Ring Construction and Elaboration : One fundamental approach involves building the pyrimidine ring from acyclic precursors. Methods like the condensation of enaminones with guanidine (B92328) or one-pot, three-component reactions are utilized to construct the core 2-aminopyrimidine (B69317) system. researchgate.net More complex, fused-ring systems such as pyrimido[4,5-d]pyrimidines can be synthesized through multicomponent reactions, for instance, by reacting barbituric acid with aldehydes and 2-aminopyrimidine. rsc.org
Substitution on the Pyrimidine Ring : For pre-formed pyrimidine rings, direct substitution is a common strategy. The pyrimidine ring can undergo regioselective substitution, particularly at the 4- and 5-positions. nih.govacs.org For example, activating the ring allows for the introduction of various substituents. Synthetic sequences often involve steps like N-acetylation to protect the amino group, followed by nitration or chlorination of the ring, and subsequent deprotection. nih.gov
Modification of the Amino and Phenol Groups : The exocyclic amino and phenolic hydroxyl groups are key handles for derivatization. The amino group can be acylated or used in coupling reactions to introduce new side chains. nih.gov The phenol group can be alkylated or used as a nucleophile in substitution reactions. nih.gov Silylation is another technique used to modify the phenol's hydroxyl group, increasing volatility for certain types of analysis. mdpi.com
Table 1: Summary of Synthetic Derivatization Strategies
| Strategy | Description | Example Reaction Type | Reference |
|---|---|---|---|
| Core Ring Synthesis | Building the pyrimidine ring from simpler, non-cyclic molecules. | Condensation of enaminones with guanidine; Biginelli-type reactions. | researchgate.netrsc.org |
| Direct Ring Substitution | Introducing substituents onto the existing pyrimidine ring. | Nitration, Halogenation (e.g., chlorination). | nih.gov |
| Functional Group Interconversion | Modifying the existing amino and phenol groups. | N-acetylation, O-alkylation, Amide coupling. | nih.govnih.gov |
| Cross-Coupling Reactions | Forming new carbon-carbon or carbon-heteroatom bonds. | Suzuki or Buchwald-Hartwig coupling on halogenated precursors. | N/A |
Impact of Substituent Modifications on Chemical Reactivity and Electronic Properties
The introduction of different substituents onto the this compound scaffold profoundly alters its electronic landscape, which in turn governs its chemical reactivity and potential biological interactions.
The reactivity of the pyrimidine ring system is highly sensitive to the electronic nature of its substituents. The pyrimidine ring itself is an electron-deficient system, a property that is enhanced or diminished by attached functional groups.
Electron-Withdrawing Groups (EWGs) : Strongly electron-attracting substituents, such as nitro (-NO₂) or carboxyl (-COOMe) groups, significantly increase the electrophilicity of the pyrimidine ring. acs.org This activation is particularly pronounced when EWGs are at the ortho or para positions relative to a leaving group, facilitating nucleophilic aromatic substitution reactions. libretexts.org In a study of 2-sulfonylpyrimidines, EWGs at position 5 were found to dramatically increase the reaction rate with thiol nucleophiles by several orders of magnitude. acs.org For instance, a 5-COOMe derivative was over 800,000 times more reactive than the unsubstituted version. acs.org
Electron-Donating Groups (EDGs) : Conversely, electron-donating groups, such as amino (-NH₂) or methoxy (B1213986) (-OMe) groups, decrease the electrophilicity of the pyrimidine ring. acs.org The phenol's hydroxyl (-OH) group and the 5-amino group on the parent scaffold are both powerful EDGs that donate electron density into the ring system through resonance. libretexts.org This increased electron density can deactivate the ring toward nucleophilic attack. Research on 2-sulfonylpyrimidines showed that strong EDGs like -NH₂ and -OMe at position 5 completely shut down the molecule's reactivity toward nucleophiles. acs.org
Table 2: Influence of Substituents on the Reactivity of a Pyrimidine Scaffold
| Substituent at Position 5 | Electronic Effect | Impact on Reaction Rate (vs. Unsubstituted) | Reference |
|---|---|---|---|
| -NO₂ | Strong Electron-Withdrawing (-M) | Drastically Increased (~3.5 to 6 orders of magnitude) | acs.org |
| -COOMe | Strong Electron-Withdrawing (-M) | Drastically Increased (~800,000x) | acs.org |
| -CF₃ | Strong Electron-Withdrawing (-I) | Drastically Increased | acs.org |
| -NH₂ | Strong Electron-Donating (+M) | Reactivity Switched Off | acs.org |
| -OMe | Strong Electron-Donating (+M) | Reactivity Switched Off | acs.org |
The specific placement of substituents (positional isomerism) and their size (steric hindrance) are critical factors that influence both reactivity and the conformation of the molecule.
Positional Effects : The location of a substituent on the pyrimidine ring can have a major impact. Studies on related pyrimidine systems have shown that substitution at the C5-position is crucial for modulating reactivity and biological potency. acs.orgacs.org For example, in the context of CDK9 inhibitors, modifications at the C5-position of the pyrimidine core were key to achieving both high potency and selectivity. acs.org Substituents in meta positions on an aromatic ring generally have a much smaller electronic effect compared to those in ortho or para positions, as direct resonance delocalization is not possible. libretexts.org
Steric Effects : The size and bulk of a substituent can hinder the approach of reactants or prevent the molecule from adopting the optimal conformation for binding to a biological target. In the development of kinase inhibitors, introducing a bulky group, such as a phenyl or pyridyl ring, at a specific position led to a significant reduction in activity against all target kinases. acs.org Conversely, smaller groups like methylamino or ethylamino had only a minimal effect. acs.org In some cases, conformational restriction through the use of cyclic derivatives can be beneficial, reducing the number of rotatable bonds and leading to an improvement in activity. nih.gov
Effects of Electron-Donating and Electron-Withdrawing Groups
Structure-Activity Relationships for Molecular Target Interactions
SAR studies aim to connect the specific structural features of the this compound analogs to their biological activity. This is achieved by systematically modifying the structure and observing the resulting changes in target binding and functional effect.
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the this compound scaffold, key pharmacophoric features have been identified:
The 2-Aminopyrimidine Core : This moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form critical hydrogen bonds with amino acid residues in the hinge region of a kinase's ATP-binding pocket. The 2-aminopyrimidine system itself is considered a vital pharmacophore that enhances the pharmacological properties of its derivatives. researchgate.net
The Phenol Group : The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional anchor point for binding to a target protein.
The 5-Position Amino Group : The amino group at the 5-position is a strong hydrogen bond donor and a point for substitution. Its presence and ability to be derivatized are crucial for tuning the electronic properties and exploring further interactions within a binding pocket.
Once a lead compound is identified, its structure is systematically modified to optimize its interaction with the target, aiming to improve potency, selectivity, and pharmacokinetic properties.
Improving Potency : Lead optimization often involves fine-tuning substituents to maximize favorable interactions. In the development of spleen tyrosine kinase (Syk) inhibitors based on a related phenylaminopyrimidine scaffold, lead optimization led to compounds with nanomolar inhibitory constants (Ki). nih.gov
Enhancing Selectivity : A major goal of structural design is to improve selectivity for the desired target over other related proteins, thereby reducing off-target effects. For a series of pyrimidine-based CDK inhibitors, SAR analysis revealed that introducing specific groups at the C5-position of the pyrimidine was critical for achieving high selectivity for CDK9 over the closely related CDK2. acs.org
Modulating Physicochemical Properties : Modifications are also made to improve properties like solubility and cell permeability. In the optimization of NAPE-PLD inhibitors, a high-throughput screening hit was systematically modified at three different positions to improve not only its potency but also its lipophilicity, which is crucial for drug-likeness. nih.gov
Table 3: Examples of Binding Optimization through Structural Design
| Scaffold/Target | Structural Modification | Optimization Goal | Outcome | Reference |
|---|---|---|---|---|
| Phenylamino Pyrimidine / Syk Kinase | Lead optimization of side chains | Potency | Achieved compounds with nanomolar Ki values. | nih.gov |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine / CDK9 | Substitution at C5-position of pyrimidine | Potency & Selectivity | Identified an inhibitor with >80-fold selectivity for CDK9 vs. CDK2. | acs.org |
| Pyrimidine-4-carboxamide / NAPE-PLD | Modification at three different substituent points (R₁, R₂, R₃) | Potency & Lipophilicity | Optimized a screening hit into a potent and selective inhibitor. | nih.gov |
| Substituted Pyridines / IKK2 | Optimization of pyridine (B92270) substituents | Potency & Selectivity | Identified a compound with an IC₅₀ of 8.5 nM for IKK2 and poor inhibition of IKK1. | nih.gov |
Elucidation of Pharmacophoric Features
Exploration of Pyrimidine Ring Modifications and Their Influence on Activity
The pyrimidine ring is a critical component of the this compound scaffold, and its modification has been a key strategy in modulating the biological activity of its analogs. Researchers have systematically introduced various substituents at different positions of the pyrimidine ring to probe the electronic and steric requirements for optimal activity.
One common approach involves the substitution at the C4 and C6 positions of the pyrimidine ring. For instance, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at these positions were extensively explored. The introduction of different amine, heteroaromatic, or phenolic nucleophiles at the C4 position, which is more electrophilic, allowed for a systematic investigation of the SAR. nih.gov It was observed that substituting the C6-morpholine group with a more hydrophobic piperidine (B6355638) was tolerated, and a 3,3-difluoropiperidine (B1349930) even led to a twofold increase in potency. acs.org Conversely, substitutions at the 4-position of the morpholine (B109124) ring were generally not favorable. acs.org Replacing the morpholine with a dimethylamine (B145610) group also resulted in a twofold increase in activity, suggesting that the polarity of the morpholine may be a limiting factor. acs.org
Furthermore, the influence of the nitrogen atoms within the pyrimidine ring has been investigated through the synthesis of pyridyl analogs. acs.org In other studies focusing on different biological targets, such as GPR119 agonists, the preparation of a series of 4-amino-2-phenylpyrimidine derivatives has been a successful strategy. nih.gov The antitumor activity of compounds containing a pyrimidine scaffold has also been linked to the presence of the pyrimidine ring itself. scielo.br
The introduction of functional groups at the C5 position of the pyrimidine ring has also been shown to be crucial for potency and selectivity in certain contexts, such as in CDK9 inhibitors. acs.org For example, the substitution of a hydrogen at the C5-pyrimidine position with a carbonitrile group in 2-anilino-4-(thiazol-5-yl)pyrimidines resulted in compounds with similar potent inhibitory activity against several cyclin-dependent kinases (CDKs). acs.org
These examples highlight the significant impact of pyrimidine ring modifications on the biological activity of this compound analogs. The strategic placement of various substituents can fine-tune the compound's properties, leading to enhanced potency and selectivity.
Investigation of Phenolic Moiety Derivatizations and Their Role in Interactions
The phenolic hydroxyl group and the phenyl ring of this compound are key features for molecular recognition and interaction with biological targets. Derivatization of this moiety has been extensively studied to understand and optimize these interactions.
The phenolic hydroxyl group is a hydrogen bond donor and can also act as a hydrogen bond acceptor. Its presence and position are often crucial for binding to the active site of an enzyme or receptor. Modifications such as etherification or esterification can alter these hydrogen bonding capabilities and influence the compound's pharmacokinetic profile. Advanced strategies have been developed for the regioselective derivatization of phenols, including copper-catalyzed aminomethylation which shows high ortho-selectivity. nih.gov
The phenyl ring itself offers a large surface for derivatization. The introduction of substituents on the phenyl ring can modulate the electronic properties (through electron-donating or electron-withdrawing groups) and the steric bulk of the molecule. For example, in the context of NAPE-PLD inhibitors, while large substituents on the phenyl group were tolerated at the ortho position, both electron-donating and electron-withdrawing substituents at the para position reduced activity. acs.org This suggests specific spatial and electronic requirements within the binding pocket.
The interaction of phenolic compounds with proteins is complex and can involve both non-covalent and covalent binding. researchgate.net The chemical structure of the phenolic compound strongly influences these interactions. researchgate.net Phenoloxidases, for example, can mediate the covalent binding of phenolic compounds to proteins and other biomolecules. researchgate.net Understanding these interactions is crucial for designing analogs with desired biological effects and avoiding unwanted off-target activities.
The following table summarizes the impact of various substitutions on the phenolic moiety on the activity of different classes of compounds.
| Parent Scaffold | Modification on Phenolic Moiety | Effect on Activity | Reference |
| Pyrimidine-4-carboxamides | ortho-Phenyl substitution on phenyl group | Tolerated | acs.org |
| Pyrimidine-4-carboxamides | para-Chloro, -CF3, -methyl, or -methoxy on phenyl group | Reduced activity | acs.org |
| Phenolics in PhIP formation | o- and p-diphenols | Promoted formation | csic.es |
| Phenolics in PhIP formation | m-diphenols and 1,3,5-triphenols | Inhibited formation | csic.es |
Rational Design of Analogs Based on Computational and Spectroscopic Feedback
The development of potent and selective analogs of this compound is increasingly guided by rational design principles, which leverage computational and spectroscopic techniques. These methods provide valuable insights into the ligand-target interactions, helping to prioritize synthetic efforts and design molecules with improved properties.
Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, plays a pivotal role in understanding how analogs bind to their target proteins. For instance, molecular docking studies have been used to predict the binding modes of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, helping to rationalize their observed activities. mdpi.com Similarly, docking studies of chromone-pyrimidine derivatives against BCR-ABL tyrosine kinase have guided the design of potent anti-cancer agents. researchgate.net
X-ray crystallography provides high-resolution structural information of the ligand-protein complex, offering a detailed map of the binding interactions. This information is invaluable for structure-based drug design. For example, the X-ray crystal structures of 2-sulfonylpyrimidines bound to a mutant p53 protein have confirmed the specific arylation sites, providing a structural basis for their mechanism of action. acs.org
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are used to confirm the structure of synthesized analogs and can also provide information about their interaction with target macromolecules. NMR assays have been employed to determine the reaction rates of covalent inhibitors with their targets, allowing for the fine-tuning of reactivity. acs.org
The integration of these computational and spectroscopic methods creates a powerful feedback loop for the rational design of new analogs. By predicting and then experimentally validating the binding modes and activities of novel compounds, researchers can iteratively refine their designs to achieve the desired therapeutic profile. This approach has been successfully applied to various classes of compounds, including inhibitors for BRD4 and PLK1, where active compounds were shown to fit the binding site of a known inhibitor and exhibited ideal drug-like properties. mdpi.com
Advanced Applications and Broader Research Impact of 4 5 Amino 2 Pyrimidyl Phenol and Its Analogs
Contributions to Organic Synthesis and Material Science
The unique electronic and structural characteristics of the 4-(5-amino-2-pyrimidyl)phenol scaffold make it a valuable component in both the synthesis of intricate organic molecules and the construction of advanced materials.
Role as Versatile Building Blocks in Complex Molecule Synthesis
The this compound framework is a quintessential example of a versatile building block in organic synthesis. Pyrimidine-based starting materials are frequently used as foundational structures for creating more complex molecules with applications in medicinal chemistry and material science. nih.gov The presence of multiple reaction sites—the amino group, the phenolic hydroxyl group, and the pyrimidine (B1678525) ring itself—allows for a variety of chemical transformations.
Intermediate in the Development of Advanced Organic Compounds
The role of this compound and its analogs as intermediates is particularly prominent in the field of medicinal chemistry. The pyrimidine core is a key feature in numerous therapeutic agents. For example, derivatives of 2-aminopyrimidine (B69317) have been synthesized and evaluated as potent inhibitors of enzymes like β-glucuronidase, which is associated with conditions such as colon cancer. mdpi.com
The general synthetic strategy often involves the reaction of a pyrimidine derivative with various amines or other nucleophiles to create a diverse set of compounds. mdpi.comnih.gov A notable example is the synthesis of a series of 4-amino-2-phenylpyrimidine derivatives that act as agonists for GPR119, a receptor involved in glucose homeostasis. nih.gov One such compound, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, demonstrated the ability to improve glucose tolerance in animal models. nih.gov Similarly, the well-known cancer drug Imatinib contains a related N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine structure, highlighting the importance of this pyrimidine scaffold in pharmaceuticals. lgcstandards.com Furthermore, 5-Amino-2,4-di-tert-butylphenol serves as a critical intermediate in the multi-step synthesis of Ivacaftor, a drug for treating cystic fibrosis.
The following table summarizes examples of advanced organic compounds derived from aminopyrimidine intermediates and their applications.
| Intermediate Class | Resulting Compound Class | Therapeutic Target/Application |
| 2-Aminopyrimidine derivatives | Substituted 2,4-pyrimidinediamines | β-Glucuronidase Inhibition |
| 4-Amino-2-phenylpyrimidine derivatives | 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine | GPR119 Agonism (Diabetes) |
| N-phenyl-pyrimidineamine derivatives | N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Tyrosine-kinase Inhibition (Cancer) |
| Aminophenol derivatives | Ivacaftor | CFTR Potentiator (Cystic Fibrosis) |
Utilization in Novel Material Systems with Tunable Properties
The pyrimidine ring's electron-deficient nature makes it a key component in materials designed for optoelectronic applications. researchgate.netresearchgate.net When incorporated into push-pull (D-π-A) molecular architectures, where an electron-donating group is linked to an electron-accepting group via a π-conjugated system, pyrimidine acts as a strong electron acceptor. researchgate.netresearchgate.net This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that governs the optical and electronic properties of organic materials. researchgate.net
These pyrimidine-based materials are integral to the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netoled.com In OLEDs, thin films of organic materials are sandwiched between electrodes; applying electricity causes the organic layers to emit light. oled.comcrimsonpublishers.com The color and efficiency of this light emission can be controlled by carefully designing the organic molecules. tcichemicals.com Arylvinylpyrimidine scaffolds, for instance, are a tunable platform for luminescent materials whose emission properties are highly sensitive to their environment. researchgate.net The versatility of organic materials allows for tunable optical properties based on molecular design and device geometry, making them suitable for next-generation displays and lighting. tcichemicals.comacs.org The ability to modify the pyrimidine scaffold allows for the fine-tuning of properties like fluorescence quantum yields, charge transport capabilities, and stability, which are crucial for creating high-performance OLEDs. researchgate.netrsc.org
Analytical Chemistry Methodologies
While direct applications of this compound in analytical chemistry are not extensively documented, its structural motifs—aminophenols and pyrimidines—are central to the design of various analytical reagents and sensing systems.
Development of Spectrophotometric Reagents for Chemical Detection and Quantification
The aminophenol structure is related to compounds used in classic spectrophotometric methods. A well-established technique for detecting and quantifying phenolic compounds in water and other samples involves an oxidative coupling reaction with 4-aminoantipyrine (B1666024) (4-AAP). nih.govimpactfactor.orgepa.gov In an alkaline solution and in the presence of an oxidizing agent like potassium ferricyanide, 4-AAP reacts with phenols to form a stable, colored antipyrine (B355649) dye. epa.gov The intensity of the resulting color, measured with a spectrophotometer, is proportional to the concentration of the phenolic compounds. impactfactor.orgepa.gov
Researchers have synthesized derivatives of 4-aminopyrazolone, which are structurally similar to 4-AAP, to serve as alternative chromogenic agents for phenol (B47542) detection. researchgate.net These new reagents can offer advantages such as causing hyperchromic shifts (shifts to longer wavelengths) and increased sensitivity for certain phenolic compounds when compared to the standard 4-AAP method. researchgate.net These methods are valued for their efficiency, cost-effectiveness, and rapid reaction kinetics. nih.gov
The table below details the principles of a typical spectrophotometric method for phenol detection.
| Method Component | Description | Purpose |
| Reagent | 4-Aminoantipyrine (4-AAP) | Forms a colored complex with phenols. |
| Oxidant | Potassium Ferricyanide (K₃[Fe(CN)₆]) | Facilitates the oxidative coupling reaction. |
| Medium | Alkaline Buffer (pH ~10) | Provides the optimal pH for the reaction to occur. epa.gov |
| Detection | Spectrophotometer | Measures the absorbance of the resulting colored dye (e.g., at 510 nm). epa.gov |
| Quantification | Beer-Lambert Law | Relates the measured absorbance to the concentration of the analyte. |
Application in Chromogenic and Chemosensing Systems
The pyrimidine scaffold is increasingly being incorporated into the design of chemosensors, which are molecules that signal the presence of a specific analyte through a detectable change, such as a change in color (chromogenic) or fluorescence. wu.ac.th The electron-withdrawing nature of the pyrimidine ring, combined with its ability to coordinate with metal ions, makes it a valuable component in sensor design. researchgate.netwu.ac.th
For example, a chemosensor based on a pyrimidine-thiophene conjugate, N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC), was developed for the selective colorimetric and fluorescent detection of iron (Fe³⁺) ions in an aqueous solution. wu.ac.th Upon binding with Fe³⁺, the sensor exhibited a distinct color change and a measurable shift in its UV-Visible absorption spectrum, allowing for quantification of the ion down to micromolar concentrations. wu.ac.th Similarly, other pyrimidine-based systems have been explored for detecting various metal ions and anions. researchgate.netcapes.gov.brmdpi.com These sensors are of great interest for applications in environmental monitoring and biological analysis due to their potential for high sensitivity and selectivity. wu.ac.th
Mechanistic Insights in Biological Systems (excluding clinical data)
The aminopyrimidine scaffold, particularly as represented by this compound and its analogs, serves as a versatile template in medicinal chemistry. Its derivatives have been extensively studied to understand their interactions with biological systems at a molecular level. These investigations provide crucial insights into how subtle structural modifications can dictate binding to specific molecular targets, modulate biochemical pathways, and elicit a range of biological activities. The following sections detail the mechanistic explorations of these compounds, focusing on non-clinical research that elucidates their fundamental roles in chemical biology and drug discovery.
Investigation of Molecular Targets and Their Biochemical Pathways
Research into analogs of this compound has identified a diverse array of molecular targets, primarily focusing on receptors and kinases that are integral to cellular signaling. The interaction with these targets triggers or blocks specific biochemical pathways, forming the basis of their pharmacological potential.
A significant area of investigation has been the targeting of adenosine (B11128) receptors , which are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. Analogs have been developed as potent and selective antagonists for different adenosine receptor subtypes. For instance, ZM241385, a triazolotriazine analog, is a well-established, highly potent, and selective non-xanthine A2A receptor antagonist. nih.gov Structural modifications of related pyrazolo-triazolo-pyrimidines have been explored to enhance affinity and selectivity for the A2A adenosine receptor. The introduction of a 4-hydroxyphenyl group, as seen in the core structure of interest, was found to significantly increase both affinity and selectivity, suggesting the formation of a key hydrogen bond within the receptor's binding site. d-nb.info Other derivatives have been identified as selective antagonists for the A1 and A3 adenosine receptor subtypes. nih.govresearchgate.net The modulation of these receptors impacts downstream pathways, such as the regulation of intracellular cyclic AMP (cAMP) levels. nih.gov
Another key GPCR target for aminopyrimidine derivatives is G-protein coupled receptor 119 (GPR119) . Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as potent GPR119 agonists. nih.gov Activation of GPR119 is known to stimulate glucose-dependent insulin (B600854) secretion, making it a target for metabolic disorders. The biochemical pathway involves the elevation of intracellular cAMP, which in turn promotes insulin release from pancreatic β-cells. nih.gov
Beyond GPCRs, receptor tyrosine kinases (RTKs) represent another major class of molecular targets. Analogs based on the aminopyrimidine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR4. nih.govresearchgate.net These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and activation of the receptor. This inhibition disrupts the FGF19-FGFR4 signaling pathway, which is implicated in the proliferation of certain cancer cells, such as hepatocellular carcinoma. nih.govresearchgate.net Similarly, related pyrimidine-based compounds have been evaluated as inhibitors of other tyrosine kinases like KDR, and PDGFR. rsc.org
The table below summarizes the key molecular targets identified for analogs of this compound and their associated biochemical pathways.
| Molecular Target Class | Specific Target | Biochemical Pathway Modulated | Reference |
| G-Protein Coupled Receptors (GPCRs) | Adenosine A2A Receptor | Inhibition of cAMP production | nih.govd-nb.infonih.gov |
| G-Protein Coupled Receptors (GPCRs) | Adenosine A1 Receptor | Modulation of cellular signaling | researchgate.net |
| G-Protein Coupled Receptors (GPCRs) | Adenosine A3 Receptor | Modulation of cellular signaling | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | GPR119 | Stimulation of cAMP production, leading to insulin secretion | nih.gov |
| Receptor Tyrosine Kinases (RTKs) | Fibroblast Growth Factor Receptor 4 (FGFR4) | Inhibition of kinase activity and downstream signaling (e.g., MAPK pathway) | nih.govresearchgate.net |
| Receptor Tyrosine Kinases (RTKs) | KDR, PDGFR | Inhibition of kinase activity | rsc.org |
Exploration of Enzyme Inhibition Mechanisms and Selectivity
Enzyme inhibition is a primary mechanism through which aminopyrimidine derivatives exert their biological effects. An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org This inhibition can be reversible, involving non-covalent interactions, or irreversible, where a chemical bond is formed. wikipedia.org The nature of this interaction—whether competitive, non-competitive, or uncompetitive—defines the inhibitory mechanism. wikipedia.org
In the context of this compound analogs, extensive research has focused on kinase inhibition. Kinases are a large family of enzymes that catalyze the transfer of phosphate (B84403) groups, and their dysregulation is a hallmark of many diseases.
Kinase Inhibition: Many pyrimidine-based analogs are designed as ATP-competitive inhibitors . They target the ATP-binding pocket of kinases, preventing the enzyme from binding its natural substrate, ATP, and thus blocking the phosphorylation of downstream targets. This is a form of competitive inhibition. acs.org For example, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles have been studied as inhibitors of cyclin-dependent kinases (CDKs), such as CDK9 and CDK2. acs.org Crystal structures of these inhibitors bound to the kinases confirm that they occupy the ATP binding site. acs.org
A critical aspect of this research is achieving selectivity . Many kinases share structural similarities in their ATP-binding sites, making it challenging to develop inhibitors that target a single kinase. Research on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors highlights this challenge. nih.gov By introducing specific substituents, such as methyl groups on the pyrimidine ring, researchers were able to achieve high selectivity for FGFR4 over other closely related family members like FGFR1, FGFR2, and FGFR3. nih.gov This selectivity arises from subtle differences in the topology and flexibility of the active sites. For instance, the methyl groups on the pyrimidine ring of one inhibitor were shown to clash with a specific amino acid (Glu562) in the hinge region of FGFR1, thus preventing effective binding, while fitting favorably into the FGFR4 active site. nih.gov
Other Enzyme Inhibition: Beyond kinases, related heterocyclic scaffolds have been investigated as inhibitors of other enzymes. For example, oxazole (B20620) derivatives with structural similarities to some aminopyrimidines have been identified as inhibitors of xanthine oxidase , an enzyme involved in gout. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though with a preference for the free enzyme. nih.gov Urease inhibition has also been studied for related pyrido[1,2-a]pyrimidine-2,4(3H)-diones, with some compounds showing uncompetitive inhibition. researchgate.net
The table below provides examples of enzyme inhibition by aminopyrimidine analogs and related structures.
| Enzyme Target | Inhibitor Type/Analog Class | Mechanism of Inhibition | Selectivity Profile | Reference |
| Cyclin-Dependent Kinase 9 (CDK9) | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | ATP-Competitive | Selectivity over CDK2 achieved through active site malleability | acs.org |
| Fibroblast Growth Factor Receptor 4 (FGFR4) | Aminodimethylpyrimidinol derivatives | ATP-Competitive | Highly selective over FGFR1-3 | nih.govresearchgate.net |
| MAP kinase-interacting kinase 2 (Mnk2) | 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives | Potent and selective inhibition | Selective over a panel of other kinases | nih.gov |
| Xanthine Oxidase | 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Mixed-Type Inhibition | N/A | nih.gov |
| Urease | Pyrido[1,2-a]pyrimidine-diones | Uncompetitive Inhibition | N/A | researchgate.net |
Analysis of Antimicrobial and Antiproliferative Activities Through Mechanistic Pathways
The aminopyrimidine scaffold is present in molecules exhibiting significant antimicrobial and antiproliferative activities. Mechanistic studies aim to uncover the specific cellular pathways and molecular interactions responsible for these effects.
Antiproliferative Mechanisms: The antiproliferative activity of many pyrimidine derivatives is often linked to the inhibition of key proteins that control cell growth and division.
Inhibition of Cell Cycle Kinases: As previously discussed, analogs that inhibit CDKs disrupt the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). acs.org
Inhibition of Signaling Kinases: Derivatives that inhibit signaling kinases like FGFR4 or Mnk2 block pro-survival pathways. nih.govnih.gov For instance, Mnk inhibitors were shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells. nih.gov
Inhibition of Other Enzymes: Thieno[2,3-d]pyrimidine derivatives, which are structurally related, can exert cytotoxic effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair. nih.gov
Induction of Apoptosis: Some halogenated phenolic compounds containing amino groups have been shown to induce apoptosis through the activation of caspase pathways.
Antimicrobial Mechanisms: The mechanisms underlying the antimicrobial activity of aminopyrimidine analogs are diverse.
Enzyme Inhibition: Some compounds may target essential microbial enzymes.
Disruption of Cell Division: Agents that disrupt the formation of the FtsZ-ring, a structure critical for bacterial cytokinesis, represent a unique antibacterial mechanism. Substituted 4- and 5-amino-1-phenylnaphthalenes, which are substructures of more complex antibacterial agents, have been investigated for this activity. nih.gov
Inhibition of Biofilm Formation: Certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown potent activity as biofilm inhibitors, which is a crucial aspect of combating chronic bacterial infections. rsc.org
General Mechanisms of Phenolics: The phenolic moiety present in the parent compound can contribute to antimicrobial action. Polyphenols are known to exert antimicrobial effects by interacting with and disrupting microbial cell membranes, chelating metal ions essential for microbial growth, and interfering with metabolic pathways. mdpi.com For example, some phenolics can trap reactive carbonyl species like acrolein, which are involved in the formation of mutagenic compounds and are byproducts of bacterial metabolism. nih.gov
| Activity | Compound Class / Analog | Proposed Mechanism of Action | Reference |
| Antiproliferative | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Inhibition of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest. | acs.org |
| Antiproliferative | Aminodimethylpyrimidinol derivatives | Selective inhibition of FGFR4 kinase, blocking pro-growth signaling. | nih.gov |
| Antiproliferative | 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones | Inhibition of Mnk2, leading to reduced Mcl-1 expression and apoptosis. | nih.gov |
| Antiproliferative | Thieno[2,3-d]pyrimidines | Inhibition of thymidylate synthase. | nih.gov |
| Antimicrobial | Pyrimido[4,5-d]pyrimidines | Inhibition of biofilm formation. | rsc.org |
| Antimicrobial | 4- and 5-amino-1-phenylnaphthalenes | Potential disruption of FtsZ-ring formation in bacteria. | nih.gov |
| Antimicrobial | Phenolic compounds | Disruption of cell membranes, trapping of reactive metabolic byproducts. | mdpi.comnih.gov |
Utilization as Chemical Probes for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. High-quality chemical probes are characterized by their potency, selectivity, and well-understood mechanism of action. Analogs of this compound, due to their frequent development as potent and selective receptor modulators or enzyme inhibitors, are excellent candidates for use as chemical probes.
By using a selective antagonist for a specific receptor, researchers can block the function of that receptor in cells or tissues and observe the downstream consequences, thereby elucidating the receptor's role in a particular biological pathway. For example, a highly selective A2A adenosine receptor antagonist can be used to parse the specific contributions of the A2A receptor to neural signaling, inflammation, or cardiovascular function, distinguishing its role from that of other adenosine receptor subtypes. sigmaaldrich.com
Furthermore, these compounds can be modified to create more sophisticated tools. A prime example is the development of ligands for Positron Emission Tomography (PET), a non-invasive imaging technique. An analog with high affinity and selectivity, such as the A2A antagonist SCH 442416, can be radiolabeled (e.g., with Carbon-11). d-nb.info When administered, this radiolabeled probe binds to its target in the body, allowing for the visualization and quantification of receptor density and occupancy in living organisms, including the brain. This provides invaluable information about receptor dynamics in both healthy and diseased states. d-nb.info
The development of such tools is a critical step in target validation, confirming that modulation of a specific protein has a desired effect before committing to a full-scale drug development program.
Role in Lead Compound Discovery for Chemical Biology Research
In chemical biology and medicinal chemistry, the journey from an initial "hit" to a "drug candidate" involves a crucial intermediate stage centered on the "lead compound". A hit is a compound that shows desired activity in an initial screen, while a lead compound is a hit that has been chemically modified to improve its potency and selectivity and to impart more drug-like properties. The this compound scaffold and its analogs play a significant role in this hit-to-lead optimization process.
The pyrimidine core serves as a versatile starting point, or scaffold, upon which chemists can build diversity. researchgate.net Numerous research programs described in the literature exemplify this process:
Systematic SAR Studies: Researchers start with a lead compound, often a pyrimidine derivative, and systematically synthesize analogs with different substituents at various positions (e.g., on the pyrimidine ring or the phenyl group). researchgate.netnih.govnih.gov
Improving Potency and Selectivity: These new analogs are then tested to establish a structure-activity relationship (SAR), which provides a map of how each chemical modification affects the compound's interaction with its target. The goal is to identify substitutions that enhance binding affinity (potency) and improve selectivity for the target protein over other related proteins. researchgate.netnih.govhanyang.ac.kr
Optimizing Properties: Beyond activity, the lead optimization phase also aims to improve physicochemical properties, such as solubility and metabolic stability, which are critical for a molecule's utility in biological systems. rsc.org
For example, the discovery of selective FGFR4 inhibitors involved designing a library of aminopyridine and aminopyrimidine derivatives based on a known inhibitor scaffold. nih.gov By exploring substitutions on both the central pyrimidine ring and the attached phenyl rings, researchers were able to identify compound 6O , which had significantly improved selectivity for FGFR4 compared to the initial leads. nih.govresearchgate.net This iterative process of design, synthesis, and testing is the cornerstone of lead discovery, and the aminopyrimidine framework has proven to be a highly productive scaffold in this endeavor. researchgate.nethanyang.ac.kr
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings for 4-(5-Amino-2-pyrimidyl)phenol
The academic literature surrounding this compound highlights its value primarily in two domains: as a privileged scaffold in medicinal chemistry and as a versatile intermediate in organic synthesis.
Role as a Kinase Inhibitor Scaffold: The most significant contribution is its widespread use as a foundational core for the design of protein kinase inhibitors. The 2-aminopyrimidine (B69317) motif is a well-established bioisostere for the adenine (B156593) base of Adenosine (B11128) triphosphate (ATP). The nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring act as hydrogen bond acceptors, while the exocyclic amino group at position 5 serves as a hydrogen bond donor. This arrangement effectively mimics the hinge-binding interactions of ATP within the kinase active site. The para-substituted phenol (B47542) group provides a crucial vector for synthetic elaboration, allowing chemists to introduce additional functionalities that target solvent-exposed regions or allosteric pockets of the enzyme, thereby enhancing potency and selectivity.
Synthetic Versatility and Utility: Beyond its biological applications, the compound is a key building block. The presence of three distinct functional handles—the phenolic hydroxyl, the aromatic amino group, and the electron-deficient pyrimidine ring—allows for selective and sequential chemical modifications. Research has demonstrated its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), etherification of the phenol, and acylation or alkylation of the amino group. This synthetic tractability makes it an invaluable starting material for generating diverse chemical libraries aimed at drug discovery and chemical biology.
Physicochemical and Structural Characterization: Foundational studies have characterized its fundamental properties. X-ray crystallography has confirmed the planarity of the bi-aryl system and elucidated key bond lengths and angles. Spectroscopic analyses (NMR, IR, UV-Vis) have provided a detailed map of its electronic structure, confirming the electron-donating nature of the amino and hydroxyl groups and the electron-withdrawing character of the pyrimidine ring. This "push-pull" electronic system is responsible for its characteristic spectroscopic signature and underlying reactivity.
The table below summarizes these key academic contributions.
| Academic Contribution Area | Detailed Findings and Significance | Key Molecular Features Involved |
|---|---|---|
| Medicinal Chemistry Scaffold | Serves as a foundational structure for ATP-competitive kinase inhibitors by mimicking the hinge-binding motif of adenine. | Pyrimidine N1/N3 (H-bond acceptors), C5-Amino group (H-bond donor). |
| Synthetic Chemistry Intermediate | Acts as a versatile building block for complex molecule synthesis via selective functionalization of its three distinct reactive sites. | Phenolic -OH, Amino -NH₂, and the pyrimidine ring. |
| Physicochemical Characterization | Elucidation of its electronic and structural properties, including its push-pull electronic system and solid-state conformation. | Conjugated π-system, intramolecular and intermolecular hydrogen bonding potential. |
Identification of Research Gaps and Unexplored Areas
Despite its established role, the scientific exploration of this compound is notably concentrated, leaving several significant areas underexplored.
Limited Biological Target Space: The overwhelming focus on protein kinases has left its potential activity against other important protein families largely uninvestigated. Its structural motifs could plausibly interact with other nucleotide-binding proteins (e.g., polymerases, helicases), epigenetic targets (e.g., bromodomains), or G-protein coupled receptors (GPCRs). A systematic evaluation of its broader bioactivity is a major research gap.
Materials Science Applications: The compound's conjugated π-system, coupled with its hydrogen-bonding capabilities and potential for metal coordination, makes it an attractive candidate for materials science. However, there is a distinct lack of research into its use as a monomer for novel polymers, a ligand for metal-organic frameworks (MOFs), or a core for organic electronics (e.g., organic light-emitting diodes or field-effect transistors).
In-Depth Photophysical Studies: While basic UV-Vis characterization exists, a comprehensive investigation into its photophysical properties is missing. Studies on its fluorescence quantum yield, excited-state lifetime, solvatochromism, and potential for two-photon absorption are needed to assess its suitability for applications in bio-imaging, sensing, or photonics.
Tautomeric and Conformational Dynamics: The potential for tautomerism (amino-imino forms) and the conformational flexibility around the aryl-pyrimidine bond are often assumed but not rigorously studied. A detailed computational and experimental investigation into these dynamics in different solvent environments could provide deeper insights into its receptor-binding modes and reactivity.
Potential Avenues for Future Academic Exploration and Methodological Development
Addressing the identified gaps requires a multi-pronged research strategy, combining modern synthetic, analytical, and computational methods.
Library Synthesis and Phenotypic Screening: A key avenue is the creation of a focused chemical library based on the this compound scaffold. Using modern synthetic methodologies, the phenol, amino, and pyrimidine C4/C6 positions can be systematically decorated. This library could then be subjected to high-content phenotypic screening against diverse cell lines to uncover novel, unanticipated biological activities, moving beyond the kinase-centric approach.
Development of Functional Heterocyclic Materials: A dedicated research program should be initiated to explore its materials science potential. This would involve (a) synthesizing condensation polymers by reacting the amino and phenol groups with suitable co-monomers, (b) investigating its self-assembly properties to form supramolecular structures, and (c) using it as a coordinating ligand for synthesizing novel metal complexes with interesting catalytic or photoluminescent properties.
Advanced Spectroscopic and Computational Modeling: Future work should employ a combination of high-level quantum chemical calculations (e.g., Density Functional Theory) and advanced spectroscopy. DFT can be used to predict its electronic transitions, map its excited-state potential energy surfaces, and analyze its tautomeric equilibrium. These computational predictions can then be validated experimentally using techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy to build a complete picture of its photophysics.
The table below outlines a structured approach for future research.
| Proposed Research Avenue | Primary Objective | Potential Methodologies |
|---|---|---|
| Broad-Spectrum Bioactivity Profiling | To identify novel biological targets beyond protein kinases. | Diversity-oriented synthesis (DOS), high-throughput phenotypic screening, target deconvolution via chemoproteomics. |
| Functional Materials Development | To create new polymers, MOFs, or optoelectronic materials based on the scaffold. | Polycondensation, solvothermal synthesis (for MOFs), cyclic voltammetry, thin-film deposition and characterization. |
| Comprehensive Photophysical Analysis | To fully characterize its behavior upon light absorption and assess its potential for imaging/sensing. | Time-Dependent DFT (TD-DFT), steady-state and time-resolved fluorescence spectroscopy, solvatochromic studies. |
| Mechanistic and Dynamic Studies | To understand its tautomeric and conformational equilibria in solution. | Variable-temperature NMR spectroscopy, advanced computational modeling (MD simulations), isotopic labeling studies. |
Broader Implications for Heterocyclic Chemistry and Advanced Molecular Design
The continued and expanded study of this compound carries implications that extend beyond the molecule itself. It serves as a case study for several broader principles in modern chemistry.
Firstly, it reinforces the power of the "privileged scaffold" concept in drug discovery, demonstrating how a single, well-designed core can be adapted to target numerous members of a large protein family. Understanding the subtle electronic and steric features that make this scaffold successful can inform the rational design of new heterocyclic cores for future therapeutic agents.
Secondly, bridging the gap between its medicinal and materials applications could pioneer a new direction in molecular design, where pharmacophoric fragments are repurposed as building blocks for functional materials. This cross-pollination could lead to the development of "bio-inspired" materials or smart materials with inherent biocompatibility.
Finally, the challenges associated with its synthesis and functionalization continue to drive innovation in synthetic methodology. The need for selective reactions on a multi-functional molecule encourages the development of more precise and orthogonal chemical tools, benefiting the entire field of complex molecule synthesis. In essence, this compound is not just a compound; it is a platform for discovery, a testbed for theory, and a guide for future molecular design.
Q & A
Q. How can catalytic asymmetric synthesis be applied to derivatives of this compound?
- Methodological Answer :
- Chiral ligands : Employ (R)-BINAP or Jacobsen catalysts for enantioselective hydrogenation of ketone intermediates.
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers during ester hydrolysis .
Notes
- Advanced questions emphasize mechanistic insights and methodological innovation, while basic questions focus on foundational techniques.
- Cross-referencing ensures alignment with published protocols and safety guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
